molecular formula C19H16ClNO2 B13371963 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one

Cat. No.: B13371963
M. Wt: 325.8 g/mol
InChI Key: YKRSRQNAWJHVJO-VAWYXSNFSA-N
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Description

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one is a synthetic organic compound that belongs to the class of indole derivatives

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

(E)-1-(2-chloro-1-methylindol-3-yl)-3-(2-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C19H16ClNO2/c1-21-15-9-5-4-8-14(15)18(19(21)20)16(22)12-11-13-7-3-6-10-17(13)23-2/h3-12H,1-2H3/b12-11+

InChI Key

YKRSRQNAWJHVJO-VAWYXSNFSA-N

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)/C=C/C3=CC=CC=C3OC

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C(=O)C=CC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole is alkylated using methyl iodide in the presence of a base like potassium carbonate.

    Condensation: The final step involves the condensation of the chlorinated, methylated indole with 2-methoxybenzaldehyde in the presence of a base like sodium hydroxide to form the propenone linkage.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-1H-indol-3-yl)-3-phenyl-2-propen-1-one
  • 1-(2-bromo-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one
  • 1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(4-methoxyphenyl)-2-propen-1-one

Uniqueness

1-(2-chloro-1-methyl-1H-indol-3-yl)-3-(2-methoxyphenyl)-2-propen-1-one is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity

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